![molecular formula C27H23N5O4 B565048 Pranlukast-d5 CAS No. 1216719-50-4](/img/structure/B565048.png)
Pranlukast-d5
Vue d'ensemble
Description
Pranlukast-d5 is a leukotriene receptor antagonist used for the treatment of allergic rhinitis and asthma symptoms . It is a small molecule that antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens .
Molecular Structure Analysis
Pranlukast-d5 has a molecular formula of C27H18D4N5O4 . It is a small molecule with a mono-isotopic mass of 481.175004241 .Chemical Reactions Analysis
Pranlukast is a cysteinyl leukotriene receptor-1 antagonist . It antagonizes or reduces bronchospasm caused, principally in asthmatics, by an allergic reaction to accidentally or inadvertently encountered allergens .Physical And Chemical Properties Analysis
Pranlukast-d5 has a molecular formula of C27H18D4N5O4 and a molecular weight of 486.53 . More detailed physical and chemical properties are not available in the retrieved resources.Applications De Recherche Scientifique
Stability-Indicating Method Development
Pranlukast has been the subject of research for developing stability-indicating methods. These methods are crucial for determining the shelf life and degradation kinetics of pharmaceutical compounds under various stress conditions .
Cysteinyl Leukotriene Receptor Antagonism
As the world’s first cysteinyl leukotriene (CysLT) receptor antagonist, Pranlukast has been studied for its efficacy against bronchial asthma and allergic rhinitis by providing an oral agent with high efficacy .
Activation of Potassium Channels
Research has indicated that Pranlukast can activate two-pore domain potassium channels, which play a critical role in regulating the excitability of somatosensory nociceptive neurons and are important mediators of pain perception .
Mécanisme D'action
Target of Action
Pranlukast-d5 primarily targets the Cysteinyl Leukotriene Receptor 1 (CysLT1) . This receptor plays a crucial role in mediating bronchospasm, which is a significant symptom in conditions like asthma .
Mode of Action
Pranlukast-d5 acts as an antagonist to the CysLT1 receptor . It selectively binds to this receptor and inhibits the actions of Leukotriene D4 (LTD4), a potent mediator of inflammation . By doing so, it prevents airway edema, smooth muscle contraction, and the secretion of thick, viscous mucus .
Biochemical Pathways
The primary biochemical pathway affected by Pranlukast-d5 is the leukotriene pathway . By antagonizing the CysLT1 receptor, Pranlukast-d5 inhibits the inflammatory response triggered by leukotrienes, thereby alleviating symptoms of asthma and allergic rhinitis .
Pharmacokinetics
It is known that the compound undergoes hepatic metabolism
Result of Action
The antagonistic action of Pranlukast-d5 on the CysLT1 receptor results in the prevention of airway edema, smooth muscle contraction, and enhanced secretion of thick, viscous mucus . This leads to relief from symptoms of conditions like asthma and allergic rhinitis .
Action Environment
The efficacy and stability of Pranlukast-d5 can be influenced by various environmental factors. For instance, the time of dosing appears to influence the pharmacokinetics of Pranlukast . .
Propriétés
IUPAC Name |
N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-4-[4-(2,3,4,5,6-pentadeuteriophenyl)butoxy]benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N5O4/c33-23-17-24(26-29-31-32-30-26)36-25-21(23)10-6-11-22(25)28-27(34)19-12-14-20(15-13-19)35-16-5-4-9-18-7-2-1-3-8-18/h1-3,6-8,10-15,17H,4-5,9,16H2,(H,28,34)(H,29,30,31,32)/i1D,2D,3D,7D,8D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQKINXMPLXUET-RCQSQLKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CCCCOC2=CC=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5)[2H])[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pranlukast-d5 |
Synthesis routes and methods
Procedure details
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.